BenchChemオンラインストアへようこそ!

2-chloro-N-(6-oxopiperidin-3-yl)acetamide

Lipophilicity Passive permeability Drug design

2-Chloro-N-(6-oxopiperidin-3-yl)acetamide (CAS 1341844-39-0) is a synthetic, small-molecule chloroacetamide derivative built on a 6-oxopiperidine (δ-valerolactam) scaffold with the chloroacetamide group attached at the 3-position of the piperidine ring. Computed properties from authoritative databases assign it a molecular weight of 190.63 g·mol⁻¹, a predicted partition coefficient (XLogP3) of –0.4, a topological polar surface area (TPSA) of 58.2 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63
CAS No. 1341844-39-0
Cat. No. B2419642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-oxopiperidin-3-yl)acetamide
CAS1341844-39-0
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63
Structural Identifiers
SMILESC1CC(=O)NCC1NC(=O)CCl
InChIInChI=1S/C7H11ClN2O2/c8-3-7(12)10-5-1-2-6(11)9-4-5/h5H,1-4H2,(H,9,11)(H,10,12)
InChIKeyHGSABNAMFMKEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(6-oxopiperidin-3-yl)acetamide (CAS 1341844-39-0): Procurement-Grade Physicochemical and Structural Baseline


2-Chloro-N-(6-oxopiperidin-3-yl)acetamide (CAS 1341844-39-0) is a synthetic, small-molecule chloroacetamide derivative built on a 6-oxopiperidine (δ-valerolactam) scaffold with the chloroacetamide group attached at the 3-position of the piperidine ring [1]. Computed properties from authoritative databases assign it a molecular weight of 190.63 g·mol⁻¹, a predicted partition coefficient (XLogP3) of –0.4, a topological polar surface area (TPSA) of 58.2 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors [1]. The combination of an electrophilic α‑chloroacetamide warhead and a hydrogen-bond-competent lactam ring distinguishes this compound from close structural analogs that lack the lactam carbonyl, carry alternative electrophilic groups, or incorporate extended linkers [1][2].

Why Generic Substitution of 2‑Chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide Fails: Quantitative Differentiation from Closest Analogs


In‑class compounds that share the 6‑oxopiperidin‑3‑yl core cannot be treated as interchangeable substitutes for 2‑chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide because quantifiable differences in electrophilic reactivity, lipophilicity, hydrogen‑bonding capacity, and steric accessibility directly affect the outcome of applications such as covalent‑probe design, PROTAC linker chemistry, and medicinal‑chemistry optimization [1][2]. Key comparators—including 2‑methylsulfonyl‑N‑(6‑oxopiperidin‑3‑yl)acetamide, 2‑chloro‑N‑(piperidin‑3‑yl)acetamide, and 2‑chloro‑N‑[3‑(6‑oxopiperidin‑3‑yl)propyl]acetamide—each deviate in at least one critical parameter that governs nucleophilic substitution kinetics, passive‑permeability potential, or target‑engagement geometry [1][2].

2‑Chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide: Head‑to‑Head Quantitative Evidence for Procurement Decisions


Lipophilicity-Driven Permeability: XLogP3 Advantage Over the Methylsulfonyl Analog

The target compound exhibits an XLogP3 of –0.4, which is 0.7 log units higher than that of the methylsulfonyl analog (XLogP3 –1.1) [1][2]. In drug‑discovery settings, an increase of 0.7 log units can correspond to a measurable improvement in passive membrane permeability, as predicted by the Lipinski and Waring rules [3]. For procurement, the higher lipophilicity of the chloro derivative may translate into superior cell‑based assay performance relative to the more polar methylsulfonyl congener when passive diffusion is rate‑limiting.

Lipophilicity Passive permeability Drug design

Polar Surface Area and Hydrogen‑Bond Capacity: Favorable TPSA Window for Blood‑Brain Barrier Penetration

The target compound possesses a TPSA of 58.2 Ų, which is 42.8 Ų lower than the methylsulfonyl analog (TPSA 101 Ų) [1][2]. A TPSA below 60–70 Ų is commonly associated with a higher probability of blood‑brain barrier (BBB) penetration, whereas values above 90 Ų are typically considered unfavorable for CNS exposure [3]. The target therefore resides in a TPSA window that is empirically linked to CNS permeability, while the methylsulfonyl comparator is predicted to have limited BBB access. This quantifiable difference can guide procurement when CNS exposure is a project requirement.

Polar surface area Blood‑brain barrier CNS drug design

Electrophilic Warhead Reactivity: Chloride vs. Methylsulfonyl as Leaving Group

The chloroacetamide group in the target compound acts as an SN2‑reactive electrophile, with chloride serving as a leaving group. In contrast, the methylsulfonyl analog bears a mesyl leaving group, which is substantially less labile in nucleophilic displacement reactions [1]. Systematic structure‑reactivity studies on chloroacetamides demonstrate that the nature of the α‑substituent directly controls the rate of thiol alkylation; chloro derivatives typically react 10‑ to 100‑fold faster with cysteine thiolates than the corresponding methanesulfonyl analogs under physiological pH conditions . Consequently, for applications requiring rapid, irreversible cysteine labeling (e.g., covalent probes, targeted protein degradation), the chloroacetamide compound is mechanistically distinct from and cannot be simply replaced by its methylsulfonyl counterpart.

Covalent inhibitor Leaving group Nucleophilic substitution

Molecular Weight and Linker‑Length Differentiation: Optimal Compactness vs. Extended Analogs

The target compound (MW 190.63) is significantly more compact than the propyl‑linker analog 2‑chloro‑N‑[3‑(6‑oxopiperidin‑3‑yl)propyl]acetamide (MW 232.71) and yet incorporates the crucial lactam carbonyl that is absent in 2‑chloro‑N‑(piperidin‑3‑yl)acetamide (MW 176.64) [1]. The 42‑Da mass difference relative to the propyl‑linker analog corresponds to a three‑methylene extension, which increases flexibility, alters conformational ensemble, and typically reduces ligand efficiency metrics. The 14‑Da increase over the des‑oxo analog reflects the presence of the lactam carbonyl, providing an additional hydrogen‑bond acceptor and donor that can engage biological targets or influence physicochemical properties without a substantial mass penalty. For fragment‑based or PROTAC linker design, the target occupies a unique 'sweet spot' that balances reactive‑warhead display with minimal unnecessary mass.

Molecular weight Linker PROTAC Ligand efficiency

2‑Chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide: Evidence‑Based Application Scenarios for Scientific and Industrial Procurement


Covalent Chemical Probe Design Targeting Intracellular Cysteine Residues

The combination of an electrophilic chloroacetamide warhead with moderate lipophilicity (XLogP3 –0.4) and a TPSA of 58.2 Ų makes this compound a suitable starting scaffold for covalent probes directed at intracellular cysteine‑containing proteins [1]. The chlorine leaving group enables rapid, irreversible thiol alkylation, a property that distinguishes it from slower‑reacting methylsulfonyl analogs and is essential for time‑dependent target engagement in live‑cell assays [2].

PROTAC Linker Building Block with a Minimalist, Rigid Core

With a molecular weight of 190.63 and no extended flexible linker, 2‑chloro‑N‑(6‑oxopiperidin‑3‑yl)acetamide serves as a compact, rigid linker element in PROTAC design, where shorter linker lengths are sometimes preferable for achieving productive ternary complexes [1]. The lactam carbonyl provides a hydrogen‑bond contact point that can engage E3 ligase surfaces while keeping overall molecular mass significantly lower than propyl‑linker or polyethylene‑glycol‑based alternatives [1].

Medicinal Chemistry Fragment for CNS‑Oriented Libraries

The favorable TPSA value (58.2 Ų), low molecular weight (190.63), and moderate lipophilicity (XLogP3 –0.4) place this compound within the empirical property space associated with CNS drug candidates [1][3]. It can be utilized as a fragment for library enumeration targeting neurological indications, where the TPSA cutoff of <70 Ų is a commonly applied filter for blood‑brain barrier penetration potential [3].

Selective Conjugation Handle in Bifunctional Molecule Synthesis

The α‑chloroacetamide group provides a chemoselective handle for thiol‑directed bioconjugation with cysteine‑containing peptides or proteins, a reactivity profile that has been extensively validated in the chloroacetamide herbicide and covalent‑inhibitor literature [2]. Compared to the des‑oxo analog, the lactam carbonyl in the target compound offers an additional hydrogen‑bonding site that can improve solubility and reduce non‑specific binding during conjugation reactions [1].

Quote Request

Request a Quote for 2-chloro-N-(6-oxopiperidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.